molecular formula C7H9ClFNO B11909918 4-Ethoxy-3-fluoropyridine hydrochloride

4-Ethoxy-3-fluoropyridine hydrochloride

Cat. No.: B11909918
M. Wt: 177.60 g/mol
InChI Key: QSOXZSUQGIUROZ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoropyridine hydrochloride: is a chemical compound with the molecular formula C7H9ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both ethoxy and fluorine substituents on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluoropyridine hydrochloride typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 4-chloro-3-fluoropyridine with ethanol in the presence of a base to introduce the ethoxy group . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-fluoropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 4-Ethoxy-3-fluoropyridine hydrochloride is used as a building block in organic synthesis. Its unique substituents make it valuable for constructing complex molecules and studying reaction mechanisms .

Biology and Medicine: In biological research, this compound can be used to develop fluorinated analogs of biologically active molecules. Fluorine atoms often enhance the metabolic stability and bioavailability of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various applications, including material science and catalysis .

Comparison with Similar Compounds

  • 4-Ethoxy-2-fluoropyridine
  • 3-Ethoxy-4-fluoropyridine
  • 4-Methoxy-3-fluoropyridine

Comparison: Compared to these similar compounds, 4-Ethoxy-3-fluoropyridine hydrochloride has a unique combination of substituents that can influence its chemical reactivity and physical properties. For example, the position of the ethoxy and fluorine groups can affect the compound’s electronic distribution and steric hindrance, leading to differences in reaction outcomes and applications .

Biological Activity

4-Ethoxy-3-fluoropyridine hydrochloride is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and implications for therapeutic applications.

  • Molecular Formula : C8H10FNO- HCl
  • Molecular Weight : 191.63 g/mol

This compound features a pyridine ring with an ethoxy group at the 4-position and a fluorine atom at the 3-position, which significantly influences its biological properties.

Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). It has been shown to act as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype, enhancing calcium conductance when activated by agonists such as acetylcholine .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant modulation of α7 nAChRs. The compound enhances responses to acetylcholine and nicotine, indicating its potential as a positive allosteric modulator:

  • EC50 Values : The effective concentration at which the compound achieves half of its maximum effect was determined to be approximately 0.22 µM for α7 nAChR modulation .
  • Maximum Modulation : The maximum modulation observed was around 1200% at optimal concentrations .

In Vivo Studies

Preclinical studies have assessed the efficacy of this compound in animal models. For instance, administration of this compound has shown promising results in reducing nociceptive behaviors in models of inflammatory pain, suggesting its potential application in pain management .

Case Study 1: Antinociceptive Effects

In a study evaluating the antinociceptive effects of various compounds, this compound was tested in rat models. Results indicated a significant reduction in pain responses following administration, supporting its role as a potential therapeutic agent for pain relief .

Case Study 2: Cancer Research

Another investigation focused on the compound's effects on cancer cell lines. The compound demonstrated selective inhibition of certain cancer cell proliferation, leading to complete tumor stasis in xenograft models. This suggests that it may have applications in oncology as a targeted therapeutic agent .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other similar compounds:

CompoundEC50 (µM)Maximum Modulation (%)Primary Action
4-Ethoxy-3-fluoropyridine HCl0.221200Positive allosteric modulator
BAY-390VariesSignificantTRPA1 antagonist
BMS-777607N/AComplete tumor stasisMet kinase inhibitor

Properties

Molecular Formula

C7H9ClFNO

Molecular Weight

177.60 g/mol

IUPAC Name

4-ethoxy-3-fluoropyridine;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c1-2-10-7-3-4-9-5-6(7)8;/h3-5H,2H2,1H3;1H

InChI Key

QSOXZSUQGIUROZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC=C1)F.Cl

Origin of Product

United States

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